molecular formula C14H16N2O3S B2804750 N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(thiophen-2-yl)acetamide CAS No. 1797565-37-7

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2804750
CAS No.: 1797565-37-7
M. Wt: 292.35
InChI Key: IXGGVXLZZFRCBK-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound designed for research applications. It incorporates a 2-pyridone moiety, a versatile scaffold known for its broad biological importance and use as a synthetic intermediate in medicinal chemistry . The molecule also contains a thiophene-based acetamide group; heterocyclic amide derivatives containing thiophene have been investigated for their significant antimicrobial and antioxidant properties . The presence of both the 2-oxopyridin and thiophene rings within a single molecular framework suggests potential for diverse biochemical interactions. The 2-pyridone structure is a recognized pharmacophore found in various compounds with reported biological activities . Similarly, molecules featuring a thiophene-acetamide core have demonstrated activity against Gram-positive and Gram-negative bacterial strains, as well as yeasts, in scientific studies . This combination of features makes the compound a candidate for further investigation in biochemical screening and as a lead structure in drug discovery projects. The product is intended for non-human research purposes only. It is not approved for diagnostic, therapeutic, or veterinary applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c17-11(10-16-6-2-1-5-14(16)19)9-15-13(18)8-12-4-3-7-20-12/h1-7,11,17H,8-10H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGGVXLZZFRCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC(CNC(=O)CC2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(thiophen-2-yl)acetamide generally involves multi-step organic reactions. A common synthetic route might begin with the condensation of a pyridinone derivative with a hydroxyalkyl halide under basic conditions to introduce the hydroxypropyl group. Subsequent acylation with thiophene-2-acetic acid chloride in the presence of a suitable base such as triethylamine could yield the target compound.

Industrial Production Methods

Industrial production methods for such complex molecules typically involve optimizing reaction conditions for maximum yield and purity. Methods may include the use of flow reactors for continuous synthesis, employing catalysts to enhance reaction rates, and implementing advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(thiophen-2-yl)acetamide may undergo various chemical reactions including:

  • Oxidation: Possible oxidation at the thiophene ring or the hydroxy group.

  • Reduction: Reduction of the oxopyridinone to its hydroxyl derivative.

  • Substitution: Electrophilic or nucleophilic substitution reactions on the thiophene ring.

Common Reagents and Conditions

  • Oxidation: Reagents such as hydrogen peroxide or peracids might be used.

  • Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Conditions like Friedel-Crafts alkylation or acylation using Lewis acids.

Major Products Formed

These reactions can yield various derivatives with modified functional groups, potentially enhancing or altering the biological activity of the parent compound.

Scientific Research Applications

The compound's unique structure suggests it may interact with specific biological targets, making it of interest for:

  • Chemistry: Studying the reactivity and stability of the compound.

  • Biology: Investigating its interactions with enzymes or receptors.

  • Medicine: Exploring potential therapeutic effects, such as antimicrobial, anti-inflammatory, or anticancer activities.

  • Industry: Potential use in the development of new materials or as a chemical intermediate in synthesis.

Mechanism of Action

The exact mechanism of action for N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(thiophen-2-yl)acetamide would depend on its target in biological systems. Generally, it might function by:

  • Binding to enzymes or receptors: , inhibiting or activating their activity.

  • Modulating molecular pathways: related to cellular processes such as inflammation or cell proliferation.

Comparison with Similar Compounds

Research Findings and Implications

  • Binding Interactions: Molecular dynamics (MD) and BPMD studies on immunoproteasome inhibitors highlight the importance of substituent orientation for binding stability. The target compound’s thiophene may mimic phenyl interactions in Compound 1 but with altered electronic properties .
  • Synthetic Accessibility : and suggest that acetamide derivatives are synthesized via acetylation/alkylation, indicating feasible routes for the target compound .
  • Pharmacological Potential: While the target compound’s exact activity is undefined, structural parallels to FPR modulators (AMC3) and kinase inhibitors () suggest possible applications in inflammation or oncology .

Q & A

Q. What are the key steps in synthesizing N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(thiophen-2-yl)acetamide, and what methodological considerations are critical for reproducibility?

Synthesis typically involves coupling a pyridinone or thiophene-derived intermediate with an acetamide precursor. Key steps include:

  • Oxidation of intermediates : For example, hydrogen peroxide oxidation to convert thiouracil derivatives to uracil analogs, as seen in structurally similar acetamides .
  • Amide bond formation : Using coupling agents like N,N′-carbonyldiimidazole (CDI) to react carboxylic acids with chloroacetamide derivatives .
  • Purification : Chromatography or recrystallization to isolate the final compound.
    Critical considerations:
  • Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency .
  • Temperature control : Exothermic reactions (e.g., oxidations) require gradual reagent addition to avoid side products .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and what parameters should be prioritized?

  • Nuclear Magnetic Resonance (NMR) : Focus on resolving signals for the thiophene (δ 6.8–7.5 ppm), pyridinone (δ 7.0–8.5 ppm), and hydroxypropyl groups (δ 3.5–4.5 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z ~350–400) and fragmentation patterns for structural validation .
  • Infrared (IR) Spectroscopy : Key peaks for amide C=O (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations with hybrid functionals (e.g., B3LYP) can:

  • Map electron density : Identify nucleophilic/electrophilic sites (e.g., pyridinone oxygen, thiophene sulfur) .
  • Optimize geometry : Predict bond angles and conformations to guide synthetic design .
  • Calculate thermodynamic stability : Compare energy barriers for tautomeric forms (e.g., keto-enol equilibria in pyridinone rings) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up, and what experimental variables are most influential?

VariableImpactOptimization Strategy
Catalyst Accelerates coupling reactionsScreen Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-couplings .
Reaction Time Prolonged time increases side productsUse real-time monitoring (e.g., TLC/HPLC) to terminate reactions at 80–90% completion .
pH Control Affects amide bond stabilityMaintain pH 7–8 during aqueous workups to prevent hydrolysis .

Q. How can contradictions between experimental and computational data (e.g., spectral predictions vs. observations) be resolved?

  • Hybrid functionals : Combine exact exchange (e.g., B3LYP) with empirical dispersion corrections to improve NMR chemical shift accuracy .
  • Solvent modeling : Include solvent effects (e.g., PCM model) in DFT calculations to match experimental IR/Raman spectra .
  • Dynamic effects : Account for temperature-dependent conformational changes using molecular dynamics (MD) simulations .

Q. What strategies are effective for elucidating the mechanism of biological activity (e.g., enzyme inhibition)?

  • Docking studies : Use AutoDock or Schrödinger to model interactions with target proteins (e.g., p38 MAP kinase), focusing on hydrogen bonds between the acetamide carbonyl and catalytic residues .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., thiophene vs. phenyl) and compare IC₅₀ values to identify pharmacophores .
  • Kinetic assays : Measure inhibition constants (Kᵢ) under varied pH/temperature to probe binding reversibility .

Q. What are the challenges in resolving spectral overlaps (e.g., in ¹H NMR), and how can they be addressed?

ChallengeSolutionExample
Thiophene-proton overlap Use deuterated solvents (e.g., DMSO-d₆) to enhance resolutionThiophene H-3/H-4 protons resolved at 400 MHz .
Rotameric equilibria Acquire spectra at low temperatures (−40°C) to "freeze" conformersHydroxypropyl group signals split into distinct peaks .

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